
1-(Cuban-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cuban-1-yl)ethan-1-one: is an organic compound with the molecular formula C₁₀H₁₀O It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure
準備方法
Synthetic Routes and Reaction Conditions
1-(Cuban-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cubane with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the oxidation of 1-(cuban-1-yl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid. This method is advantageous as it allows for the selective oxidation of the alcohol group to a ketone without affecting the cubane structure.
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to the specialized nature of cubane derivatives. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1-(Cuban-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to 1-(cuban-1-yl)ethanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethanone group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: 1-(Cuban-1-yl)ethanoic acid.
Reduction: 1-(Cuban-1-yl)ethanol.
Substitution: Imines or hydrazones depending on the nucleophile used.
科学的研究の応用
1-(Cuban-1-yl)ethan-1-one has several applications in scientific research:
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of cubane derivatives as drug candidates due to their stability and unique interactions with biological targets.
Industry: Cubane derivatives, including this compound, are investigated for their potential use in high-energy materials and as precursors for the synthesis of novel polymers.
作用機序
The mechanism of action of 1-(Cuban-1-yl)ethan-1-one is not well-documented, but it is believed to involve interactions with various molecular targets due to the unique structure of the cubane moiety. The cubane structure provides a rigid, three-dimensional framework that can interact with biological molecules in ways that are distinct from more flexible organic compounds. This rigidity can influence the binding affinity and specificity of the compound for its targets, potentially leading to unique biological effects.
類似化合物との比較
1-(Cuban-1-yl)ethan-1-one can be compared with other cubane derivatives and similar ketones:
Cubane: The parent hydrocarbon, cubane, is a highly strained molecule with unique structural properties. This compound retains the cubane core while introducing a functional group that allows for further chemical modifications.
1-(Cuban-1-yl)ethanol: This compound is the reduced form of this compound and can be used as an intermediate in the synthesis of other cubane derivatives.
1-(Cuban-1-yl)ethanoic acid: The oxidized form of this compound, which can be used in the synthesis of esters and amides.
Benzophenone: A structurally similar compound with a phenyl group instead of a cubane moiety. Benzophenone is widely used in organic synthesis and as a photoinitiator in polymer chemistry.
The uniqueness of this compound lies in its cubane structure, which imparts distinct chemical and physical properties compared to more common aromatic ketones.
特性
IUPAC Name |
1-cuban-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJTTXCEKAVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C3C4C1C5C4C3C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine hydrochloride](/img/structure/B2668676.png)
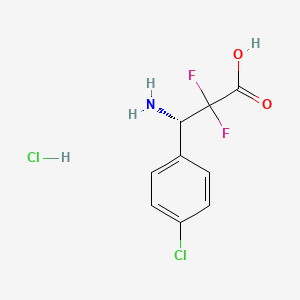
![6-cyclobutyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2668680.png)
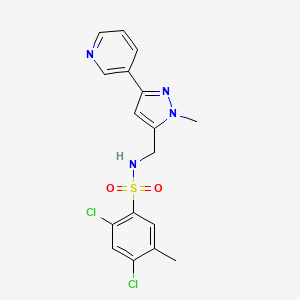

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)
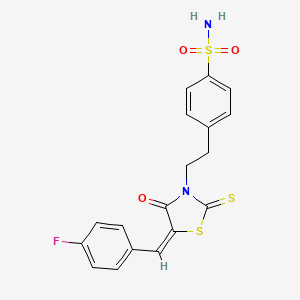
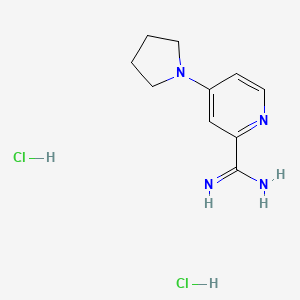


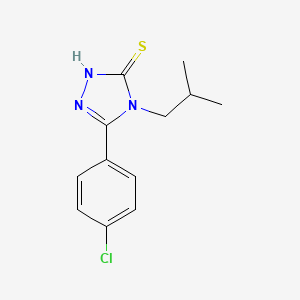
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)
![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)
![2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole](/img/structure/B2668699.png)
